Ethyl {2-[2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenoxy}acetate
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Overview
Description
ETHYL 2-{2-[2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENOXY}ACETATE is a complex organic compound that features a unique structure combining a thienyl group, a dihydropyrazolo benzoxazin ring, and an ethyl phenoxy acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{2-[2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENOXY}ACETATE typically involves multiple steps, starting with the preparation of the thienyl and benzoxazin intermediates. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and esterification.
Preparation of Thienyl Intermediate: The thienyl group can be synthesized through the reaction of thiophene with appropriate reagents under controlled conditions.
Formation of Benzoxazin Ring: The benzoxazin ring is formed through cyclization reactions involving suitable precursors.
Coupling and Esterification: The final step involves coupling the thienyl and benzoxazin intermediates, followed by esterification to introduce the ethyl phenoxy acetate moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{2-[2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENOXY}ACETATE can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The benzoxazin ring can be reduced to form dihydro derivatives.
Substitution: The phenoxy acetate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while reduction of the benzoxazin ring can produce dihydro derivatives.
Scientific Research Applications
ETHYL 2-{2-[2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENOXY}ACETATE has several scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 2-{2-[2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENOXY}ACETATE involves its interaction with molecular targets through various pathways:
Comparison with Similar Compounds
Similar Compounds
- **9-BROMO-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL](4-METHYLPHENYL)METHANONE
- 2-THIENYL GROUP
Uniqueness
ETHYL 2-{2-[2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENOXY}ACETATE is unique due to its combination of a thienyl group, a dihydropyrazolo benzoxazin ring, and an ethyl phenoxy acetate moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C24H22N2O4S |
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Molecular Weight |
434.5 g/mol |
IUPAC Name |
ethyl 2-[2-(2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenoxy]acetate |
InChI |
InChI=1S/C24H22N2O4S/c1-2-28-23(27)15-29-20-10-5-4-9-17(20)24-26-19(16-8-3-6-11-21(16)30-24)14-18(25-26)22-12-7-13-31-22/h3-13,19,24H,2,14-15H2,1H3 |
InChI Key |
ZXLCPQOMZIDKGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1C2N3C(CC(=N3)C4=CC=CS4)C5=CC=CC=C5O2 |
Origin of Product |
United States |
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